molecular formula C8H9BrClNO B8728686 2-Bromo-4-chloro-6-methoxy-3-methylaniline CAS No. 918136-57-9

2-Bromo-4-chloro-6-methoxy-3-methylaniline

Cat. No. B8728686
M. Wt: 250.52 g/mol
InChI Key: YUDMJXWKIMWXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07790733B2

Procedure details

N-Bromosuccinimid (3.9 g, 22 mmol) was added to 4-chloro-2-methoxy-5-methylanilin (4.04 g, 20 mmol) dissolved in acetonitril (200 ml). The reaction was stirred at r.t. overnight, and the solvent was evaporated. The residue was purified by column chromatography (silica gel, methylene chloride) to yield the title compound (3.1 g, 62%) as an orange solid.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[C:16]([CH3:17])=[CH:15][C:13]([NH2:14])=[C:12]([O:18][CH3:19])[CH:11]=1>C(#N)C>[Br:1][C:15]1[C:16]([CH3:17])=[C:10]([Cl:9])[CH:11]=[C:12]([O:18][CH3:19])[C:13]=1[NH2:14]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
4.04 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1C)OC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, methylene chloride)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1C)Cl)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.